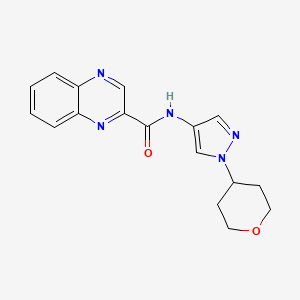

![molecular formula C26H28ClN3O2S2 B2483175 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride CAS No. 1329965-87-8](/img/structure/B2483175.png)

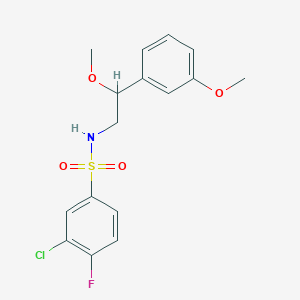

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis strategies for compounds with complex structures often involve multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of carefully planned chemical transformations. For example, the synthesis of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors involves inserting specific functional groups to enhance solubility and absorption properties (Shibuya et al., 2018). Similar approaches could be applied to synthesize the target compound by carefully selecting starting materials and reaction conditions that allow for the introduction of specific functional groups in a controlled manner.

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic techniques, plays a crucial role in confirming the identity and purity of synthesized compounds. For instance, the structure of novel acetamide derivatives was confirmed using NMR, IR, and Mass spectra, demonstrating the importance of these analytical techniques in the synthesis of complex organic molecules (Sunder & Maleraju, 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with thiazole and pyridine moieties can lead to a variety of products depending on the reaction conditions and the functional groups present. For example, the synthesis of fused thiazolo[3,2-a]pyrimidinones demonstrates the reactivity of N-aryl-2-chloroacetamides as electrophilic building blocks, which could be relevant for synthesizing the target compound (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the introduction of a piperazine unit significantly enhanced the aqueous solubility of a compound, which could be a useful strategy for improving the physical properties of the target molecule (Shibuya et al., 2018).

Applications De Recherche Scientifique

Chemical and Biological Interactions

Chemical compounds with aromatic rings, like N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride, often retain their activity when one of these rings is replaced by an isosteric or isoelectronic aromatic ring. This property has been exploited in the synthesis of thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl. Studies on compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride have been conducted to evaluate their potential carcinogenicity and activity profiles in vitro, offering insight into their chemical and biological behavior (Ashby et al., 1978).

Role in Metabolism and Drug Interactions

The compound's structure, akin to other complex molecules, might interact with cytochrome P450 (CYP) enzymes, crucial for drug metabolism. Studies on inhibitors of CYP isoforms in human liver microsomes provide valuable information for predicting metabolism-based drug–drug interactions (DDIs). The selectivity of inhibitors against specific CYP isoforms is critical for understanding the metabolism of various drugs and the potential for DDIs when multiple drugs are coadministered (Khojasteh et al., 2011).

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methoxyphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2S2.ClH/c1-16(2)29-13-12-19-22(15-29)33-26(24(19)25-27-20-6-4-5-7-21(20)32-25)28-23(30)14-17-8-10-18(31-3)11-9-17;/h4-11,16H,12-15H2,1-3H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGJBTBXNOTTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=C(C=C5)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2483093.png)

![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)

![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)

![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)